2-[Methyl(phenyl)amino]benzoic acid
Overview
Description
2-[Methyl(phenyl)amino]benzoic acid, also known as N-Benzylanthranilic acid or N-Benzyl-o-aminobenzoic acid, is a compound with the molecular formula C14H13NO2 . It has a molecular weight of 227.2585 .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The structure can be viewed using Java or Javascript .Scientific Research Applications
Antimicrobial Agents
2-[Methyl(phenyl)amino]benzoic acid and its derivatives have been studied for their potential as antimicrobial agents. Benzoic acid p-amino-[(substituted phenyl/pyridyl) methylene] hydrazide derivatives, synthesized from p-aminobenzoic acid hydrazide and various aromatic aldehydes, showed notable antimicrobial activity (Komurcu et al., 1995).
Peroxisome Proliferator-Activated Receptor Gamma Agonists
Compounds containing the 2-benzoylphenyl amino moiety, such as those derived from L-tyrosine, have been evaluated as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds show promise in antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998).
EP1 Receptor Selective Antagonists
Derivatives of this compound have been investigated for their role as EP1 receptor selective antagonists, showing optimized antagonist activity in in vivo studies (Naganawa et al., 2006).
Antimicroalgal Activity
A specific derivative, 2-[Methyl-(3-phenylpropionyl)amino]-benzoic acid, isolated from a marine Streptomyces sp., demonstrated antimicroalgal activity. This highlights the potential of anthranilamide analogues as phytotoxic substances (Biabani et al., 1998).
Pharmacokinetics
The pharmacokinetics of derivatives of benzoic acid, such as 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, have been studied, indicating rapid distribution in rat plasma with significant bioavailability (Xu et al., 2020).
Mechanism of Action
Target of Action
It’s structurally similar to aminosalicylic acid , which is known to target Mycobacterium tuberculosis .
Mode of Action
Aminosalicylic acid, a structurally similar compound, inhibits the synthesis of folic acid in mycobacterium tuberculosis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis, as seen in aminosalicylic acid, can disrupt the production of essential proteins in bacteria, leading to their death .
Pharmacokinetics
Similar compounds like aminosalicylic acid are known to be well-absorbed and metabolized in the liver .
Result of Action
The inhibition of folic acid synthesis can lead to the death of susceptible bacteria .
Properties
IUPAC Name |
2-(N-methylanilino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17/h2-10H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHUOXSZSHFHAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299180 | |
Record name | 2-(Methylphenylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73323-82-7 | |
Record name | 2-(Methylphenylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73323-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylphenylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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